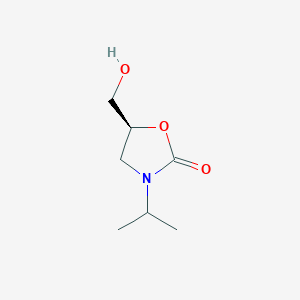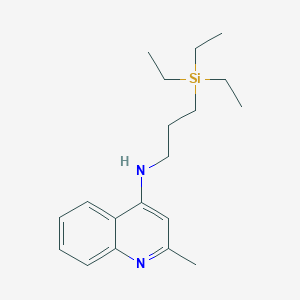
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 2-position and a triethylsilylpropyl group at the N-position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
N-Alkylation: The final step involves the N-alkylation of the quinoline derivative with 3-(triethylsilyl)propyl chloride in the presence of a base such as sodium hydride to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: N-substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their anticancer, antimalarial, and antimicrobial activities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It can serve as a building block for the synthesis of more complex molecules and for studying reaction mechanisms involving quinoline derivatives.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is not fully elucidated, but it is likely to involve interactions with cellular proteins and enzymes. Quinoline derivatives are known to target various molecular pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . The compound may exert its effects by binding to specific proteins and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-Aminoquinoline derivatives: Known for their antimalarial and antimicrobial activities.
Uniqueness
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is unique due to the presence of the triethylsilylpropyl group, which may impart distinct physicochemical properties and biological activities compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
62619-94-7 |
|---|---|
Molekularformel |
C19H30N2Si |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-methyl-N-(3-triethylsilylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C19H30N2Si/c1-5-22(6-2,7-3)14-10-13-20-19-15-16(4)21-18-12-9-8-11-17(18)19/h8-9,11-12,15H,5-7,10,13-14H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
HNECFPFIFSAYEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCCNC1=CC(=NC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


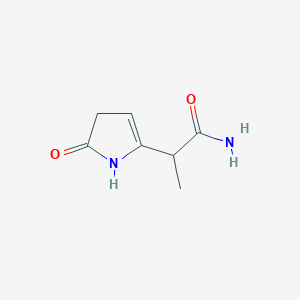

![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)

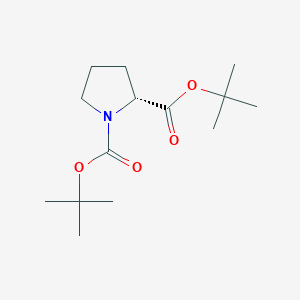
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
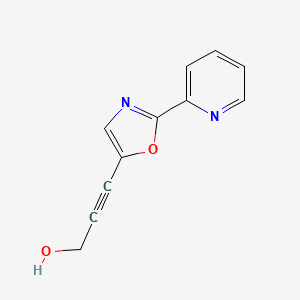


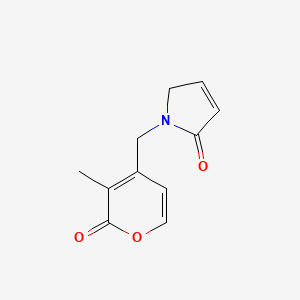
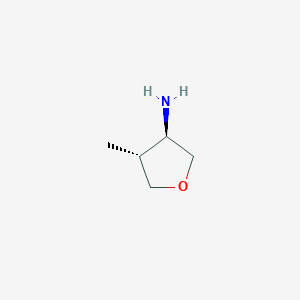
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
